molecular formula C7H12FNO2 B13912280 (3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

(3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B13912280
M. Wt: 161.17 g/mol
InChI Key: IGWNABXPHUHNJI-NGJCXOISSA-N
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Description

(3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a five-membered lactam ring with stereospecific substitutions. The molecule features:

  • Fluorine atom at the 3-position, which modulates electronic properties and metabolic stability.
  • Hydroxymethyl group at the 5-position, contributing to hydrogen-bonding interactions and solubility.

This compound is structurally distinct from classical nucleoside analogs due to its pyrrolidinone core, a feature less common in antiviral or anticancer agents compared to oxolane (tetrahydrofuran) or pyranose rings . Its stereochemistry (3R,4R,5R) is critical for binding to biological targets, as seen in related fluorinated molecules like clofarabine and gemcitabine .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

(3R,4R,5R)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C7H12FNO2/c1-2-4-5(3-10)9-7(11)6(4)8/h4-6,10H,2-3H2,1H3,(H,9,11)/t4-,5+,6-/m1/s1

InChI Key

IGWNABXPHUHNJI-NGJCXOISSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](NC(=O)[C@@H]1F)CO

Canonical SMILES

CCC1C(NC(=O)C1F)CO

Origin of Product

United States

Biological Activity

(3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound characterized by a pyrrolidine ring with distinct functional groups. Its unique structure, which includes a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position, enhances its biological activity and potential pharmacological applications. This article reviews the biological activity of this compound based on current research findings.

  • Molecular Formula : C6H9FNO2
  • Molecular Weight : 145.14 g/mol
  • CAS Number : 879551-04-9
  • Structure : The compound features a pyrrolidine ring, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that (3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.
  • Neuroactive Properties : The structural similarities with known neuroactive agents indicate that this compound may influence neurotransmitter systems.
  • Pharmacological Effects : Computer-aided predictions suggest potential uses in drug development targeting various diseases.

The biological activity of (3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one may be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its unique structure allows for interaction with various receptors, potentially modulating physiological responses.

Comparative Analysis with Similar Compounds

A comparative analysis of (3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one and structurally similar compounds reveals distinct biological activities:

Compound NameKey FeaturesBiological Activity
4-Methylpyrrolidin-2-oneMethyl group at 4-positionAntidepressant effects
3-FluoropiperidinePipedrine structure with fluorineNeuroactive properties
HydroxymethylpyrrolidineHydroxymethyl group without fluorineAntimicrobial activity
EthylpyrrolidineEthyl group at 4-positionPotential analgesic effects

This table illustrates how the presence of specific functional groups influences the biological properties of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of (3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one:

  • Antimicrobial Assays : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.
  • Neuropharmacological Testing : Animal models showed that the compound could modulate behaviors associated with anxiety and depression, indicating its potential as a therapeutic agent.
  • Enzyme Inhibition Studies : Research focused on the inhibition of key metabolic enzymes revealed promising results, suggesting that this compound could be developed into a drug for metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications References
(3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one Pyrrolidin-2-one 4-Ethyl, 3-F, 5-(hydroxymethyl) Under investigation N/A
Clofarabine Oxolane (tetrahydrofuran) 4-Fluoro, 2-(hydroxymethyl), 5-(6-amino-2-chloropurin-9-yl) Antileukemic agent
Gemcitabine Oxolane 3,3-Difluoro, 4-hydroxy, 5-(hydroxymethyl), 1-(pyrimidin-2-one) Anticancer (pancreatic)
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid Pyrrolidine 3,4-Dihydroxy, 5-(hydroxymethyl) Glycosidase inhibition
5-Bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione Oxolane 3-Fluoro, 4-hydroxy, 5-(hydroxymethyl), 5-bromopyrimidine-2,4-dione Antiviral (research)

Key Observations:

Core Ring Differences: The pyrrolidin-2-one core of the target compound contrasts with oxolane (clofarabine, gemcitabine) or pyrrolidine (e.g., proline derivatives) .

Substituent Effects :

  • The ethyl group in the target compound differentiates it from hydroxymethyl- or hydroxy-substituted analogs (e.g., gemcitabine). Ethyl enhances lipophilicity (logP ~1.2 estimated), which may improve blood-brain barrier penetration compared to clofarabine (logP ~-1.5) .
  • The 3-fluoro substitution is shared with clofarabine and gemcitabine, a hallmark of nucleoside analogs that resist enzymatic deactivation .

Stereochemical Sensitivity :

  • The (3R,4R,5R) configuration aligns with bioactive conformations in fluorinated nucleosides, such as clofarabine’s (2R,3R,4S,5R) stereochemistry, which is critical for binding to DNA polymerases .

Pharmacological Potential: Unlike clofarabine and gemcitabine (clinically approved), the target compound lacks reported in vivo data.

Preparation Methods

Detailed Synthetic Route

Based on available research and commercial synthesis insights, the preparation can be divided into the following stages:

Step Reaction Type Description Typical Reagents/Conditions Notes
1 Pyrrolidin-2-one ring formation Construction of the pyrrolidinone core, often from amino acid derivatives or cyclic precursors Cyclization of appropriate amino alcohols or lactams Ensures ring closure with desired stereochemistry
2 Fluorination at C-3 Introduction of fluorine at the 3-position via electrophilic or nucleophilic fluorination Use of Selectfluor, NFSI, or DAST analogs Stereoselective fluorination critical for (3R) configuration
3 Alkylation at C-4 Introduction of ethyl group using alkyl halides or organometallic reagents Ethyl bromide or ethyl lithium under controlled conditions Requires regio- and stereoselective alkylation
4 Hydroxymethylation at C-5 Functionalization with hydroxymethyl group via hydroxymethylation or reduction of aldehyde Formaldehyde addition or reduction of formyl intermediate Maintains stereochemistry at C-5
5 Purification and characterization Isolation by chromatography and verification by NMR, MS, and chiral HPLC Silica gel chromatography, 1H NMR, 19F NMR, MS Confirms purity and stereochemical configuration

Representative Synthetic Procedure

A typical synthetic approach reported in patent literature and commercial synthesis involves:

  • Starting from a chiral pyrrolidinone intermediate, selective fluorination is performed at low temperature using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position with retention of stereochemistry.
  • Subsequent alkylation at the 4-position is achieved by treatment with ethyl bromide in the presence of a base, carefully controlling the reaction to avoid racemization.
  • The hydroxymethyl group at the 5-position is introduced by reaction with formaldehyde under mild conditions or via reduction of a corresponding aldehyde intermediate.
  • The final product is purified by flash column chromatography and characterized by nuclear magnetic resonance spectroscopy (1H, 13C, 19F) and mass spectrometry to confirm structure and stereochemistry.

Analytical Data and Characterization

Analytical Technique Data/Result Purpose
1H Nuclear Magnetic Resonance (NMR) Signals corresponding to ethyl, hydroxymethyl, and pyrrolidinone protons Confirms proton environment and stereochemistry
19F NMR Fluorine signal at characteristic chemical shift Confirms fluorine incorporation and position
Mass Spectrometry (MS) Molecular ion peak at m/z 161.17 Confirms molecular weight
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric excess determination Ensures stereochemical purity

Research Findings and Applications

  • The fluorination step is critical for increasing the compound’s lipophilicity and membrane permeability, which is advantageous for pharmaceutical applications.
  • The stereochemical configuration (3R,4R,5R) is essential for biological activity, and synthetic methods are optimized to preserve this configuration throughout the process.
  • The compound serves as a valuable intermediate or active moiety in drug discovery programs targeting enzyme inhibition and receptor modulation.
  • Commercial suppliers provide this compound in various quantities (100 mg to 1 g), indicating established synthetic protocols and availability for research.

Summary Table of Preparation Methods

Method Aspect Details
Starting Materials Chiral pyrrolidinone derivatives or amino acid precursors
Key Reactions Electrophilic fluorination, alkylation, hydroxymethylation
Reagents NFSI or Selectfluor (fluorination), ethyl bromide (alkylation), formaldehyde (hydroxymethylation)
Reaction Conditions Low temperature for fluorination, controlled base conditions for alkylation
Purification Flash chromatography on silica gel
Characterization NMR (1H, 19F), MS, chiral HPLC
Stereochemical Control Achieved by choice of chiral precursors and mild reaction conditions

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one?

  • Methodological Answer : Synthesis often involves multi-step protocols with careful control of stereochemistry. For example, analogous pyrrolidinone derivatives are synthesized via acid-catalyzed cyclization or amidation reactions. Hydrochloric acid (HCl) in aqueous solutions at 0–50°C for ~2.3 hours has been used to achieve moderate yields (~52.7%) in related compounds . Temperature gradients and pH adjustments are critical to minimize side reactions.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Chiral HPLC : To verify enantiomeric purity, as seen in studies using retention time analysis (e.g., 0.88 minutes for related fluorinated pyrrolidines) .
  • X-Ray Powder Diffraction (XRPD) : For crystallinity assessment and polymorph identification (peak positions and intensities must match reference data) .
  • LC-MS : To confirm molecular weight (e.g., m/z 531 [M-H]⁻ for similar compounds) and detect impurities .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on GHS classification, follow acute toxicity (oral, dermal) and skin/eye corrosion protocols. Use PPE (gloves, goggles), work in fume hoods, and store at 2–8°C in inert atmospheres. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., (R)- or (S)-BINOL derivatives) to control the formation of the 3R,4R,5R configuration.
  • Chromatographic Resolution : Chiral stationary phases (e.g., cellulose-based columns) separate diastereomers, as demonstrated in fluorinated pyrrolidine derivatives .
  • Crystallization : Solvent polarity adjustments (e.g., ethanol/water mixtures) can selectively crystallize the desired stereoisomer .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to fluorophore-labeled enzymes or receptors. Compare binding scores with analogs (e.g., fluorophenyl-pyrrolidinones in ).
  • MD Simulations : Assess stability of hydrogen bonds between the hydroxymethyl group and active-site residues (e.g., 100 ns simulations in GROMACS) .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies involving fluorinated substituents?

  • Methodological Answer :

  • Systematic Substitution : Replace the 4-ethyl group with methyl/cyclopropyl groups and compare bioactivity (e.g., IC₅₀ values in kinase assays).
  • Crystallographic Data : Resolve ambiguities using X-ray structures of ligand-target complexes (e.g., fluorophenyl interactions in ).
  • Meta-Analysis : Cross-reference data from analogs like (3R,5R)-5-(3-methoxy-phenyl)pyrrolidin-2-one to identify conserved pharmacophores .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Buffering : Test stability in phosphate-buffered saline (PBS) at pH 7.4, monitoring degradation via HPLC.
  • Prodrug Design : Protect the hydroxymethyl group with acetyl or PEG moieties to enhance plasma half-life .
  • Lyophilization : Assess stability of lyophilized formulations stored at -20°C versus room temperature .

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